Pimelea factor P2

Description

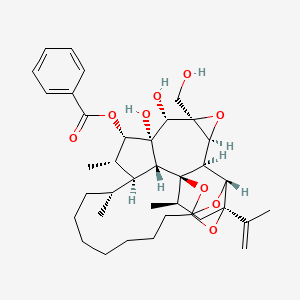

Structure

3D Structure

Properties

Molecular Formula |

C37H50O9 |

|---|---|

Molecular Weight |

638.8 g/mol |

IUPAC Name |

[(1R,2R,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |

InChI |

InChI=1S/C37H50O9/c1-20(2)33-18-22(4)37-26-29(33)44-35(45-33,46-37)17-13-8-6-7-10-14-21(3)25-23(5)28(42-31(39)24-15-11-9-12-16-24)36(41,27(25)37)32(40)34(19-38)30(26)43-34/h9,11-12,15-16,21-23,25-30,32,38,40-41H,1,6-8,10,13-14,17-19H2,2-5H3/t21-,22-,23+,25+,26-,27-,28+,29-,30+,32-,33-,34+,35?,36-,37-/m1/s1 |

InChI Key |

IAPHKDDUYAWCMB-FSMYGLCCSA-N |

SMILES |

CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO |

Isomeric SMILES |

C[C@@H]1CCCCCCCC23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO |

Canonical SMILES |

CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO |

Origin of Product |

United States |

Botanical Sources and Phytogeographical Distribution

Primary Plant Genera Yielding Pimelea Factor P2

This compound has been isolated from several genera within the Thymelaeaceae family. These plants are often characterized by their production of a wide array of structurally diverse daphnane (B1241135) and tigliane (B1223011) diterpenoids.

Stellera Species (e.g., Stellera chamaejasme)

Stellera chamaejasme L., commonly known as "Lang Du" in traditional Chinese medicine, is a significant source of daphnane-type diterpenoids. Research has confirmed the presence of this compound in the roots of this plant, alongside other related compounds like huratoxin (B1233139) and simplexin (B71974). Phytochemical investigations of Stellera chamaejasme have led to the isolation of numerous daphnane diterpenoids, highlighting the genus as a rich source of these compounds.

Daphne Species (e.g., Daphne genkwa, Daphne odora)

The genus Daphne is well-known for producing a vast array of daphnane-type diterpenoids, with over 100 such compounds identified from this genus alone. While this compound is a recognized constituent, other notable daphnane diterpenoids like daphnetoxin (B1198267) and yuanhuacine (B1233473) are also found in various Daphne species. Species such as Daphne genkwa Sieb. et Zucc. and Daphne odora Thunb. have been extensively studied for their chemical composition. The diterpenoids within this genus are often classified into subgroups such as daphnetoxins, 12-hydroxydaphnetoxins, 1-alkyldaphnanes, and genkwanines based on their structural features.

Wikstroemia Species (e.g., Wikstroemia retusa, Wikstroemia chamaedaphne, Wikstroemia indica)

Several species within the Wikstroemia genus are known producers of this compound. For instance, it has been isolated from the fresh bark of Wikstroemia retusa along with other daphnane-type diterpenoids like huratoxin and a series of compounds named wikstroelides. The genus Wikstroemia is recognized as a significant source of daphnane diterpenoids, with various species such as W. chamaedaphne, W. chuii, and W. polyantha also yielding a variety of these compounds. Recent studies on Wikstroemia indica have further expanded the list of known daphnane diterpenoids from this genus.

Pimelea Species (e.g., Pimelea prostrata, Pimelea simplex)

The genus Pimelea, for which this compound is named, is a primary source of this and other related daphnane orthoesters. Species such as Pimelea prostrata and Pimelea simplex are known to contain simplexin, a closely related daphnane-like diterpene. Investigations into various Australian Pimelea species, including P. trichostachya, P. simplex, and P. elongata, have confirmed the presence of simplexin and other related orthoesters. These compounds are often associated with the toxicity of these plants to livestock.

Geographic Distribution and Ecological Niches of Source Plants

The plants that produce this compound are found across a wide range of geographical locations and occupy diverse ecological niches.

Stellera chamaejasme is widely distributed in north and southwest China, as well as in eastern Russia and Mongolia. It is a perennial weed that thrives in degraded grasslands, including the alpine meadows of the Tibetan Plateau and the steppes of the Inner Mongolia Plateau. This plant is known for its ability to compete with other forage species, particularly in areas that have been overgrazed.

Daphne genkwa is native to central and southern China, Korea, and Vietnam. It typically grows in forests and on shrubby slopes at altitudes ranging from 300 to 1000 meters. This species prefers areas with hot summers and mild winters.

Wikstroemia indica has a broad distribution, being native to southeastern China, Vietnam, India, Australia, and the Philippines. It can be found in a variety of habitats, including forests and rocky, shrubby slopes. In Australia, it is found from near sea level to an altitude of 900 meters and grows in open forests, rainforest margins, and even on sand dunes.

The genus Pimelea is predominantly found in Australia and New Zealand. Many species are adapted to arid and semi-arid rangelands, which is where livestock poisoning often occurs. For instance, Pimelea trichostachya and Pimelea simplex are common in these regions of Australia.

Chemodiversity within Genera Producing Daphnane Diterpenoids

The genera that produce this compound are characterized by a remarkable chemical diversity, particularly in the types of daphnane diterpenoids they synthesize. These compounds share a common daphnane skeleton but exhibit a wide variety of substitutions, particularly ester functional groups, which contribute to their diverse biological activities.

Within the genus Daphne, diterpenoids are classified into several types, including 6-epoxy daphnane diterpenoids, genkwanines, resiniferonoids, and 1-alkyldaphnanes. This structural diversity is a result of different oxygenation patterns and the nature of the ester side chains.

Similarly, the genus Wikstroemia displays significant chemodiversity. For example, Wikstroemia retusa produces not only this compound and huratoxin but also a series of unique compounds known as wikstroelides. Wikstroemia chamaedaphne is a source of rare 1-alkyl macrocyclic daphnane diterpenoid orthoesters.

The genus Stellera is also a rich source of diverse daphnane diterpenoids. Beyond this compound, various stelleralides with potent biological activities have been isolated from Stellera chamaejasme.

This chemodiversity is not limited to daphnane-type diterpenoids. Plants in the Thymelaeaceae family also produce other classes of diterpenoids, such as tiglianes and lathyranes, as well as other types of compounds like biflavanones and lignans. This rich chemical profile underscores the complex biosynthetic pathways present in these plant genera.

Isolation, Extraction, and Purification Methodologies

Advanced Extraction Techniques for Daphnane (B1241135) Diterpenoids from Plant Matrices

The initial step in isolating Pimelea factor P2 involves its extraction from plant material. Daphnane diterpenoids, including this compound, are often found in plants from the Thymelaeaceae and Euphorbiaceae families. nih.gov

Solvent-Based Extraction Approaches (e.g., Methanol (B129727) Extraction)

Solvent-based extraction is a fundamental technique for obtaining daphnane diterpenoids from plant matrices. Methanol is a commonly used solvent due to its ability to effectively extract a wide range of compounds, including polar and semi-polar substances like this compound.

The process typically involves soaking or refluxing the dried and powdered plant material, such as roots or stems, with methanol. wakan-iyaku.gr.jpnih.gov For instance, in the isolation of this compound from Stellera chamaejasme, the roots were extracted with methanol under reflux. wakan-iyaku.gr.jp Similarly, studies on Pimelea species have utilized methanol, often in an aqueous solution (e.g., 80% or 90% methanol), for the extraction of related daphnane orthoesters like simplexin (B71974). nih.govcabidigitallibrary.orgmdpi.com The resulting methanol extract contains a complex mixture of compounds from which this compound must be further purified. wakan-iyaku.gr.jp

Subsequent solvent partitioning steps are often employed to further concentrate the desired compounds. For example, a methanol extract can be partitioned with petroleum ether or dichloromethane (B109758) to remove non-polar constituents. wakan-iyaku.gr.jpmdpi.com In one study, the methanol extract of Stellera chamaejasme was further extracted with petroleum ether. wakan-iyaku.gr.jp Another approach involves partitioning the residue after methanol evaporation between acetonitrile (B52724) and hexane. cabidigitallibrary.org

Table 1: Examples of Solvent-Based Extraction of Daphnane Diterpenoids

| Plant Species | Plant Part | Extraction Solvent | Subsequent Steps | Reference |

| Stellera chamaejasme L. | Roots | Methanol (reflux) | Petroleum ether extraction | wakan-iyaku.gr.jp |

| Pimelea trichostachya | Stems and Roots | Methanol (Soxhlet) | Solvent partitioning and chromatography | cabidigitallibrary.orgmla.com.au |

| Pimelea elongata | Roots | 90% Methanol | Dichloromethane extraction | mdpi.com |

| Gnidia kraussiana | Roots | Acetone and Methanol | Bioactivity-directed fractionation | nih.gov |

Emerging Extraction Technologies in Natural Product Research

While traditional solvent extraction methods are prevalent, research in natural product chemistry is continuously exploring more efficient and environmentally friendly extraction techniques. These emerging technologies aim to reduce solvent consumption, decrease extraction time, and improve the yield of target compounds. Although specific applications of these advanced methods for this compound are not extensively detailed in the provided context, general trends in daphnane diterpenoid research point towards the adoption of such techniques.

Chromatographic Strategies for Isolation and Enrichment of this compound

Following initial extraction, a series of chromatographic techniques are essential to isolate and purify this compound from the complex mixture of extracted compounds. wakan-iyaku.gr.jp

Column Chromatography Techniques (e.g., Sephadex LH-20)

Column chromatography is a crucial step in the purification process. Sephadex LH-20, a cross-linked dextran (B179266) gel, is frequently used for the separation of natural products, including daphnane diterpenoids. wakan-iyaku.gr.jphebmu.edu.cn This material is effective for size-exclusion and partition chromatography in organic solvents. sigmaaldrich.comresearchgate.net

In the isolation of this compound from Stellera chamaejasme, the petroleum ether extract was subjected to column chromatography on Sephadex LH-20, eluting with methanol. wakan-iyaku.gr.jp This step helps to separate compounds based on their molecular size and polarity, leading to an enriched fraction containing this compound. wakan-iyaku.gr.jpresearchgate.netresearchgate.net Other studies on related daphnane diterpenoids from different plant sources also report the use of Sephadex LH-20 chromatography with solvents like methanol or a mixture of chloroform (B151607) and methanol for purification. hebmu.edu.cnplos.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique indispensable for the final purification of this compound. wakan-iyaku.gr.jp Preparative HPLC, in particular, is used to isolate the pure compound from the enriched fractions obtained from column chromatography.

In the case of this compound from Stellera chamaejasme, the active fractions from Sephadex LH-20 chromatography were further purified by preparative HPLC on an ODS (octadecylsilyl) column. wakan-iyaku.gr.jp A mobile phase of methanol and water (10:1) was used for the separation. wakan-iyaku.gr.jp The use of reversed-phase columns, such as C18, is common for the separation of daphnane diterpenoids. cabidigitallibrary.orgmdpi.com

Table 2: HPLC Parameters for Daphnane Diterpenoid Purification

| Compound | Plant Source | HPLC Column | Mobile Phase | Reference |

| This compound | Stellera chamaejasme | ODS (Intertsil ODS, Shima-pack Prep-ODS) | Methanol:Water (10:1) | wakan-iyaku.gr.jp |

| Simplexin | Pimelea trichostachya | SunFire C18 | Methanol/Water gradient with 0.1% formic acid | cabidigitallibrary.org |

| Simplexin | Pimelea elongata | Phenomenex Luna 5µ C18(2) | Water and Methanol (isocratic) | mdpi.com |

| Daphnane Diterpenoids | Daphne pedunculata | YMC-Triart C18 | Water and Acetonitrile with 0.1% formic acid (gradient) | nii.ac.jp |

Bioassay-Guided Fractionation in Compound Discovery

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from natural sources. nih.gov This method involves systematically testing the biological activity of fractions obtained at each stage of the separation process to guide the purification of the active constituent. nih.govukzn.ac.za

The isolation of this compound has been successfully achieved using this strategy. nih.govwakan-iyaku.gr.jp For example, in the study of Stellera chamaejasme, the methanol extract and subsequent fractions were tested for their antitumor activity against murine P388 leukemia. wakan-iyaku.gr.jp This bioassay directed the fractionation process, leading to the identification of this compound as one of the highly active compounds. wakan-iyaku.gr.jp Similarly, bioassay-guided fractionation of extracts from Gnidia kraussiana led to the isolation of several active daphnane orthoesters, including this compound. nih.gov This approach ensures that the purification efforts are focused on the compounds responsible for the desired biological effect. nih.gov

Purity Assessment and Yield Optimization in Research Protocols

Purity Assessment

The purity of isolated this compound is confirmed using a combination of chromatographic and spectroscopic methods. Throughout the purification process, Thin-Layer Chromatography (TLC) is often used as a rapid, qualitative tool to monitor the composition of fractions. wakan-iyaku.gr.jp

Once the final compound is isolated, its purity is quantitatively assessed, primarily by analytical HPLC. ljmu.ac.ukcabidigitallibrary.org This technique can separate the target compound from any remaining impurities, and the purity level can be determined by the relative area of the corresponding peak in the chromatogram. For related daphnane orthoesters like simplexin, purity of ≥95% has been demonstrated using HPLC coupled with an Evaporative Light Scattering Detector (ELSD). cabidigitallibrary.org

Structural elucidation serves as the definitive confirmation of identity and, by extension, purity. A suite of spectroscopic techniques is employed for this purpose:

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and deduce the molecular formula of the compound. nih.gov Fast Atom Bombardment Mass Spectrometry (FAB-MS) has also been used. wakan-iyaku.gr.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. wakan-iyaku.gr.jpnsf.gov.lk Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish the connectivity between protons and confirm the daphnane skeleton structure. nsf.gov.lk

Ultraviolet (UV) Spectroscopy: The UV spectrum provides information about the chromophores within the molecule, with this compound showing characteristic absorption maxima. wakan-iyaku.gr.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful analytical technique is increasingly used for the rapid identification and even quantification of daphnane diterpenoids in plant extracts. researchgate.netnih.gov By analyzing the specific fragmentation patterns of the parent ion, researchers can confidently identify compounds like this compound. nih.gov

Yield Optimization

The yield of this compound from natural sources is typically very low, presenting a significant challenge for research. In one study isolating the compound from Stellera chamaejasme, the final yield was reported to be approximately 0.0001% of the initial dried plant material. wakan-iyaku.gr.jp This low abundance necessitates efficient extraction and purification protocols to maximize recovery.

Research into optimizing the extraction of related daphnane orthoesters, such as simplexin, provides valuable insights. One study found that the extraction time is a critical variable; the yield of simplexin peaked after 24 hours of extraction and subsequently decreased, likely because the rate of compound degradation began to exceed the rate of extraction. mla.com.au This highlights a crucial balance that must be struck to maximize yield.

Key factors in optimizing the yield include:

Plant Material: The concentration of the target compound can vary significantly between different plant species, parts of the plant (roots, stems, leaves), and even the plant's stage of growth. nih.govcabidigitallibrary.org

Extraction Method: While maceration at room temperature is common, methods like Soxhlet extraction (using heat) have been explored. wakan-iyaku.gr.jpmla.com.au However, the thermal lability of daphnane orthoesters is a concern, as heat can potentially lead to degradation and lower yields. mla.com.au

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Diterpenoid Structure Determination

Diterpenoids, characterized by their four isoprene (B109036) units forming a C20 skeleton, often possess intricate ring systems and numerous stereocenters, making their structural determination a challenging yet crucial aspect of their study.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the structure of organic molecules, providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms. For Pimelea factor P2, both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been instrumental wakan-iyaku.gr.jpmdpi.comresearchgate.net.

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, provide fundamental data regarding the number and types of protons and carbons present in a molecule. ¹H NMR spectra reveal the chemical environment of protons, their multiplicity (due to spin-spin coupling), and their relative abundance. ¹³C NMR spectra, on the other hand, provide information about the carbon skeleton, including the types of carbon atoms (e.g., aliphatic, aromatic, carbonyl).

The ¹H and ¹³C NMR data for this compound, acquired in CDCl₃, are summarized below:

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹H NMR (δ, mult, J) | ¹³C NMR (δ) |

| 0.83 (3H, d, J = 7Hz) | 12.53 | |

| 1.06 (3H, d, J = 7Hz) | 14.40 | |

| 1.44 (3H, d, J = 7Hz) | 18.83 | |

| 1.74 (3H, s) | 20.12 | |

| 2.89 (1H, d, J = 3Hz) | 21.27 | |

| 3.11 (1H, d, J = 11Hz) | 24.62 | |

| 3.35 (1H, s) | 26.62 | |

| 3.77 (1H, d, J = 14Hz) | 27.75 | |

| 3.89 (1H, d, J = 12Hz) | 27.89 | |

| 4.11 (1H, s) | 29.16 | |

| 4.28 (1H, d, J = 3Hz) | 33.48 | |

| 4.85 (1H, s) | 35.23 | |

| 4.97 (1H, s) | 36.26 | |

| 5.07 (1H, d, J = 5Hz) | 36.40 | |

| 7.48 (2H, m) | 36.66 | |

| 7.61 (1H, m) | 37.87 | |

| 8.05 (2H, m) | 47.25 | |

| 50.55 | ||

| 60.85 | ||

| 64.09 | ||

| 66.06 | ||

| 73.52 | ||

| 80.00 | ||

| 81.11 | ||

| 82.47 | ||

| 82.87 | ||

| 83.32 | ||

| 110.75 | ||

| 119.66 | ||

| 128.66 (2xC) | ||

| 129.67 (2xC) | ||

| 129.81 | ||

| 133.49 | ||

| 146.67 | ||

| 167.67 |

Source: wakan-iyaku.gr.jp

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms and determining the relative stereochemistry of complex molecules like this compound mdpi.comresearchgate.net.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two or three bonds. It helps in identifying spin systems and tracing the proton framework of the molecule nsf.gov.lkmdpi.comyoutube.comyoutube.com. The ¹H-¹H COSY spectrum of this compound was consistent with its proposed structure nsf.gov.lk.

HMQC (Heteronuclear Multiple Quantum Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate protons directly bonded to carbons, establishing ¹H-¹³C one-bond connectivities. This is crucial for assigning ¹³C NMR signals to specific protons mdpi.comresearchgate.netyoutube.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect correlations between protons and carbons separated by two or three bonds. This technique is vital for piecing together the carbon skeleton and determining the positions of substituents, such as ester groups, across quaternary carbons or within complex ring systems mdpi.commdpi.comresearchgate.netyoutube.com. For instance, HMBC was used to confirm the location of benzoyl moieties in related daphnane (B1241135) diterpenoids mdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, even if they are not directly bonded. This information is critical for determining the relative stereochemistry of the molecule, including the orientation of substituents and the conformation of ring systems mdpi.comyoutube.com.

The combined application of these 2D NMR techniques allowed for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, thereby confirming the planar structure and relative stereochemistry of this compound mdpi.comresearchgate.net.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation patterns, which can aid in structural elucidation scribd.com.

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), provides highly accurate mass measurements. These measurements allow for the determination of the precise molecular formula of a compound by matching the observed mass to theoretical masses of possible elemental compositions mdpi.commdpi.comebi.ac.uknih.govresearchgate.net.

For this compound, HRMS data has established its molecular formula as C₃₇H₅₀O₉ ebi.ac.uk. The monoisotopic mass is reported as 638.34548, and the average mass as 638.789 ebi.ac.uk. Earlier studies using FAB-MS also reported a mass of m/z 638 wakan-iyaku.gr.jp.

Table 2: Mass Spectrometry Data for this compound

| Technique | Value/Observation | Reference |

| Molecular Formula | C₃₇H₅₀O₉ | ebi.ac.uk |

| Monoisotopic Mass | 638.34548 | ebi.ac.uk |

| Average Mass | 638.789 | ebi.ac.uk |

| FAB-MS | m/z 638 | wakan-iyaku.gr.jp |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, followed by the analysis of the resulting fragment ions. This technique provides valuable information about the structural components and connectivity of a molecule mdpi.comresearchgate.netscribd.comnih.gov. For daphnane diterpenoids like this compound, characteristic fragmentation pathways have been observed, often involving the loss of water (H₂O) and carbon monoxide (CO) from the diterpene skeleton, as well as the cleavage of ester or orthoester moieties mdpi.comresearchgate.net. Analyzing these fragmentation patterns helps in confirming substructures and identifying related compounds within complex mixtures mdpi.comnih.gov.

Compound List:

this compound

Stelleralide G mdpi.comresearchgate.net

Wikstromacrin mdpi.com

Pimelea factor P3 mdpi.comnih.gov

Prostratin (B1679730) mdpi.comnih.gov

(+)-Epipioresinol mdpi.comnih.gov

(+)-Isolariciresinol mdpi.comnih.gov

(−)-Lariciresinol mdpi.comnih.gov

(+)-Episesaminone mdpi.comnih.gov

Wikstroelide Q mdpi.comnih.gov

Simplexin (B71974) researchgate.netuq.edu.aumdpi.com

Huratoxin (B1233139) researchgate.netresearchgate.netmdpi.comsemanticscholar.org

Mezerein mdpi.comsemanticscholar.org

Daphnetoxin (B1198267) researchgate.netsemanticscholar.org

Pimelea factor S6 nih.govunivie.ac.at

Pimelea factor S7 nih.gov

Stelleralide C researchgate.netnih.gov

Pimelotide A researchgate.netnih.gov

Pimelotide C nih.gov

Wikstroelide E researchgate.netunivie.ac.at

Wikstroelide F nih.gov

Wikstroelide H-O researchgate.net

Wikstrotoxin A-D researchgate.net

Excoecatiatoxin researchgate.net

Gnidimacrin (B1229004) researchgate.netunc.edu

Daphnopsis factor R1 ebi.ac.ukresearchgate.net

Linifolin B univie.ac.at

Linimacrin B univie.ac.at

Daphneodorin A univie.ac.at

Daphneodorin B univie.ac.at

Trigonothyrins A-C researchgate.net

Wikstroechuins A-C researchgate.net

Genkwanine A-L stanford.edu

Rediocide A

Biosynthetic Pathways of Daphnane Diterpenoids

General Overview of Diterpenoid Biosynthesis from Geranylgeranyl Pyrophosphate

Diterpenoids, a vast class of natural products, are characterized by their C20 isoprenoid structure, derived from four isoprene (B109036) units. The universal precursor for all diterpenoids, including daphnane (B1241135) diterpenoids, is geranylgeranyl pyrophosphate (GGPP) wikipedia.orgwikipedia.orgmedchemexpress.comresearchgate.netjmb.or.krnih.gov. GGPP is synthesized through the sequential addition of isoprene units, originating from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, ultimately leading to the formation of farnesyl pyrophosphate (FPP) and then GGPP wikipedia.orgresearchgate.net. From GGPP, a wide array of complex structures are generated, primarily through the action of diterpene synthases (DTCs) and cytochrome P450 enzymes wikipedia.orgjmb.or.krnih.govdiva-portal.org. These enzymes catalyze cyclization, oxidation, and other functionalization reactions, leading to the structural diversity observed in diterpenoids wikipedia.orgresearchgate.netnih.gov.

Table 1: Key Precursors and Intermediates in Diterpenoid Biosynthesis

| Compound Name | Abbreviation | Role | Source References |

| Isopentenyl pyrophosphate | IPP | Isoprene unit precursor | wikipedia.orgresearchgate.net |

| Dimethylallyl pyrophosphate | DMAPP | Isoprene unit precursor | researchgate.net |

| Farnesyl pyrophosphate | FPP | Precursor to GGPP (C15) | wikipedia.orgdiva-portal.org |

| Geranylgeranyl pyrophosphate | GGPP | Universal C20 precursor for diterpenoids | wikipedia.orgwikipedia.orgmedchemexpress.comresearchgate.netjmb.or.krnih.gov |

| Casbene (B1241624) | - | Early cyclized intermediate | researchgate.netnih.gov |

| Lathyrane | - | Intermediate in daphnane/tigiane pathway | researchgate.netnih.gov |

| Tigliane (B1223011) | - | Precursor to daphnane skeleton | researchgate.netnih.govnih.govmdpi.comsemanticscholar.orgresearchgate.netnih.govalliedacademies.org |

Proposed Biosynthetic Routes to Daphnane-Type Skeletons

Daphnane diterpenoids are characterized by a distinctive 5/7/6-tricyclic ring system researchgate.netnih.govnih.govmdpi.com. While the precise enzymatic cascade for the formation of the daphnane skeleton is not fully elucidated, a proposed pathway suggests that GGPP is first converted by a casbene synthase into casbene researchgate.netnih.gov. Casbene then undergoes a series of cyclization reactions, potentially forming a lathyrane intermediate, which subsequently rearranges or cyclizes to yield the tigliane skeleton researchgate.netnih.gov. The tigliane skeleton is then proposed to undergo a ring-opening of its cyclopropane (B1198618) ring, leading to the formation of the characteristic isopropyl group found in daphnane diterpenoids researchgate.netnih.gov. Following the establishment of the core daphnane skeleton, extensive oxygenation and esterification reactions occur, creating the vast structural diversity within this class researchgate.netnih.govnih.govmdpi.com.

Table 2: Proposed Biosynthetic Pathway to Daphnane Skeleton

| Step | Precursor / Intermediate | Enzyme Class (Hypothesized) | Product / Skeleton | References |

| 1 | GGPP | Diterpene Synthase | Casbene | researchgate.netnih.gov |

| 2 | Casbene | Cyclases | Lathyrane | researchgate.netnih.gov |

| 3 | Lathyrane | Cyclases | Tigliane | researchgate.netnih.gov |

| 4 | Tigliane | Rearrangement/Cyclase | Daphnane Skeleton | researchgate.netnih.gov |

| 5 | Daphnane Skeleton | Oxygenases, Esterases | Functionalized Daphnanes | researchgate.netnih.govnih.gov |

Enzymatic Steps and Precursor Transformations in Pimelea Factor P2 Biosynthesis

This compound is a well-documented daphnane diterpenoid, isolated from plants such as Pimelea species and Wikstroemia retusa nih.govmdpi.comsemanticscholar.orgalliedacademies.orgunivie.ac.atresearchgate.netljmu.ac.uk. Its chemical formula is C37H50O9 naturalproducts.net, indicating a highly oxygenated structure, likely with ester functionalities, consistent with the general modifications seen in other daphnane diterpenoids researchgate.netnih.govnih.govmdpi.com. While the general pathway from GGPP to the daphnane skeleton is understood, the specific enzymes and precursor transformations that lead to the unique structure of this compound have not been comprehensively detailed in the available literature. It is presumed that the pathway follows the general daphnane route, involving cyclization events catalyzed by diterpene synthases and subsequent oxidative and esterification steps mediated by various oxygenases and acyltransferases. The high degree of oxygenation and the presence of specific ester groups are critical determinants of its biological activity and are achieved through a series of enzymatic modifications on the core daphnane framework researchgate.netnih.govnih.govmdpi.com.

Cellular and Molecular Mechanisms of Bioactivity

Modulation of Protein Kinase C (PKC) Isoforms and Signaling Pathways

Pimelea factor P2 is recognized as a daphnane-type diterpenoid with the capacity to activate Protein Kinase C (PKC) mdpi.comunivie.ac.atgoogle.com. The PKC family comprises multiple isoforms, each playing distinct roles in cellular signaling nih.govnih.govnih.gov. While specific details regarding this compound's interaction with individual PKC isoforms are not extensively documented in the provided literature, its classification as a PKC activator suggests engagement with these critical signaling cascades google.com.

As a daphnane-type diterpenoid, this compound is categorized among compounds known to activate PKC mdpi.comunivie.ac.atgoogle.com. The precise specificity and potency of this compound towards different PKC isoforms remain an area for further detailed investigation. However, the broader class of daphnane (B1241135) diterpenoids is understood to interact with the PKC signaling pathway, influencing cellular responses mdpi.comunivie.ac.atgoogle.comnih.gov.

The activation of PKC by this compound is anticipated to initiate downstream signaling events that contribute to its observed biological effects. These events can include the modulation of key cellular regulators involved in cell proliferation and survival, such as phosphorylated Akt (p-Akt) and Bcl-2, as well as regulators of the cell cycle like p27 and p21 nih.gov. Additionally, PKC activation can influence pathways that lead to apoptosis, such as the activation of caspases nih.govplos.orgnih.gov. Research into related compounds suggests that PKC modulation can also impact pathways like RAS signaling google.com and can be involved in the regulation of gene expression through elements like the serum response element (SRE) nih.gov.

Effects on Cell Proliferation and Apoptotic Pathways

This compound exhibits significant cytotoxic activity against various cancer cell lines, indicating a potent influence on cell proliferation and survival.

In vitro studies have demonstrated that this compound possesses broad-spectrum cytotoxicity. It has been shown to inhibit the growth of multiple human cancer cell lines, including HeLa, HepG2, HT-1080, HCT116, A375-S2, MCF-7, A549, U-937, K562, and HL60 researchgate.netnih.gov. Notably, its effects have been observed in human leukemia cell lines such as K562 and HL60 researchgate.netnih.gov. Furthermore, this compound has demonstrated strong inhibitory effects on the murine P-388 lymphocytic leukemia (PS) cell line in vitro, with an ED50 value of 8 X 10⁻⁴ µg/mL researchgate.net. Related compounds, such as Pimelea factors S6 and S7, have also shown moderate cytotoxic activity against the human myeloid leukemia cell line HL-60 researchgate.net.

| Cell Line Type | Cell Line Name | Effect of this compound | ED50/IC50 (µg/mL) | Reference |

| Human Cancer | HeLa | Cytotoxic | Not specified | researchgate.netnih.gov |

| Human Cancer | HepG2 | Cytotoxic | Not specified | researchgate.netnih.gov |

| Human Cancer | HT-1080 | Cytotoxic | Not specified | researchgate.netnih.gov |

| Human Cancer | HCT116 | Cytotoxic | Not specified | researchgate.netnih.gov |

| Human Cancer | A375-S2 | Cytotoxic | Not specified | researchgate.netnih.gov |

| Human Cancer | MCF-7 | Cytotoxic | Not specified | researchgate.netnih.gov |

| Human Cancer | A549 | Cytotoxic | Not specified | researchgate.netnih.gov |

| Human Cancer | U-937 | Cytotoxic | Not specified | researchgate.netnih.gov |

| Human Leukemia | K562 | Cytotoxic | Not specified | researchgate.netnih.gov |

| Human Leukemia | HL60 | Cytotoxic | Not specified | researchgate.netnih.gov |

| Murine Leukemia (P-388) | PS | Strong Inhibition | 8 X 10⁻⁴ | researchgate.net |

The cytotoxic effects of this compound imply its capacity to modulate cell cycle progression and induce programmed cell death researchgate.netnih.govresearchgate.net. While specific molecular targets and pathways for this compound are still under investigation, related daphnane diterpenoids are known to induce apoptosis researchgate.net. For instance, phanginin JA, another compound in this class, has been observed to induce apoptosis by arresting the cell cycle in the G0/G1 phase researchgate.net. Generally, compounds that affect cell proliferation and survival can do so by interfering with cell cycle checkpoints, regulating the expression of cell cycle regulatory proteins, or triggering intrinsic or extrinsic apoptotic pathways, often involving caspases or mitochondrial membrane potential disruption nih.govplos.orgnih.govnih.govnih.govgla.ac.uk.

Interactions with Viral Replication Mechanisms

This compound has demonstrated significant anti-HIV activity mdpi.comnih.govnih.govljmu.ac.uk. The proposed mechanism for this antiviral effect involves the activation of Protein Kinase C (PKC) and a subsequent downregulation of HIV-1 cellular receptors nih.gov. The structural features of daphnane diterpenoids, particularly the presence of a 9,13,14-orthoester moiety, are considered conducive to anti-HIV activity mdpi.com.

| Viral Target | Activity Observed | Potential Mechanism | Reference |

| HIV-1 | Potent Anti-HIV Activity | Activation of Protein Kinase C (PKC), Downregulation of HIV-1 cellular receptors (CD4, CCR5) nih.gov. Orthoester moiety may favor activity mdpi.com. | mdpi.comnih.govnih.govljmu.ac.uk |

Research into HIV-1 replication has identified Phosphatidylinositol 4,5-bisphosphate (PIP2) as a critical component for viral assembly, with HIV-1 Gag proteins interacting with PIP2-enriched domains within the viral membrane nih.govnih.gov. These findings suggest potential cellular lipid-protein interactions that could be influenced by bioactive compounds like this compound.

Compound Name List:

this compound

Pimelea factor S6

Pimelea factor S7

Wikstroelide E

Wikstroelide F

Wikstroelide G

Wikstroelide K

Wikstroelide O

Wikstroelide A

Wikstroelide B

Wikstroelide M

Wikstroelide J

Wikstroelide N

Wikstroelide H

Wikstroelide I

Wikstroelide L

Wikstroelide O

Wikstroelide R

Wikstroelide S

Wikstroelide T

Genkwadane B

Genkwadane C

Pimelotides A

Pimelotides C

Subtoxin A

Sapintoxin D

Thymeleatoxin A

Genididin

Geniditrin

Gnidilatin

Wikstromacrin

Daphnopsis factor R1

Linifolin B

Linimacrin B

Daphneodorin A

Daphneodorin B

Daphneodorin C

Daphneodorin D

Daphneodorin E

Daphneodorin F

Daphneodorin H

Yuanhuadine

Yuanhualine

Yuanhuagine

Yuanhuaoate C

Yuanhuamine A

Stelleralide A

Stelleralide B

Stelleralide C

Stelleralide D

Stelleralide E

Stelleralide F

Stelleralide G

Stelleralide H

Stelleralide I

Stelleralide J

Tanguticanine E

Trigonoreidons A-F

Mezerein

Phorbol

12-deoxyphorbol 13-acetate

12-O-decanoylphorbol-13-acetate

P. simplex subtoxin B

Gnidiglaucin

12-β-acetoxyhuratoxin

Kirkinine D

Kirkinines B, C, and E

Trigochinins E and F

PIM2

PIM1

PIM3

Phanginin JA

5,7-dihydroxy-3,6,4′-TMF (P1)

7,5′-dihydroxy-3,6,3′,4′-TeMF (P2)

5,7,4′-trihydroxy-3,6-DMF (P3)

5,7-dihydroxy-3,6,3′,4′,5′-PeMF (P4)

Structure Activity Relationship Sar Studies

Impact of Core Daphnane (B1241135) Skeleton Modifications on Bioactivity

The foundational 5/7/6-tricyclic ring system of the daphnane skeleton is a critical determinant of the biological activity of Pimelea factor P2 and related compounds. nih.gov While extensive modifications to this core are synthetically challenging, naturally occurring variations and targeted synthetic efforts have shed light on the importance of its integrity.

The trans-fused A/B/C ring system creates a rigid conformation that is believed to be essential for proper orientation and binding to biological targets, such as protein kinase C (PKC). nih.govrsc.org Modifications that alter this conformation are generally detrimental to activity. For instance, changes in the stereochemistry of the ring junctions can lead to a significant loss of potency.

Furthermore, the oxygenation pattern on the core skeleton plays a vital role. Specifically, the presence of a 6α,7α-epoxy group in ring B is a common feature among many active daphnane diterpenoids. nih.gov The position and orientation of hydroxyl groups on the skeleton also influence activity, as they can participate in hydrogen bonding interactions with target proteins. nih.gov For example, studies on gnidimacrin (B1229004), a closely related daphnane, have shown that the hydroxyl groups at C-5 and C-20 are essential for its potent anti-HIV activity. acs.org

While specific quantitative data on a wide range of core skeleton modifications of this compound itself are limited, the general consensus from studies on analogous daphnanes is that the conserved 5/7/6-tricyclic core with its specific oxygenation pattern is a key pharmacophoric element.

Table 1: Impact of Core Daphnane Skeleton Features on Bioactivity

| Modification/Feature | Observation | Implication for Bioactivity |

| 5/7/6-Tricyclic System | A conserved and rigid framework is common to active daphnane diterpenoids. nih.gov | Essential for maintaining the correct conformation for receptor binding. |

| Ring Fusions | Trans-fused rings are characteristic of potent analogs. | Alterations in stereochemistry can lead to a significant decrease in activity. |

| B-Ring Oxygenation | The 6α,7α-epoxy group is a frequent feature in bioactive daphnanes. nih.gov | Likely plays a role in target interaction and overall molecular shape. |

| Hydroxyl Groups | Specific hydroxyl groups, such as those at C-5 and C-20, are crucial for the activity of related compounds like gnidimacrin. acs.org | Participate in key hydrogen bonding interactions with biological targets. |

Role of Orthoester Substituents in Modulating Receptor Interactions

A hallmark of this compound and many other highly potent daphnane diterpenoids is the presence of a C-9, C-13, C-14 orthoester group. nih.gov This functional group is not merely a passive structural element; it plays a crucial and active role in the molecule's interaction with its biological targets. The orthoester moiety is considered essential for the cytotoxic and anti-HIV activities of these compounds. acs.org

The nature of the alkyl or aryl group attached to the orthoester carbon significantly modulates the bioactivity. Studies on a series of daphnane diterpenoid orthoesters have demonstrated that the length and composition of this side chain can dramatically influence potency. For example, in the context of anti-HIV activity, the length of the aliphatic chain connected to the orthoester has been shown to have a substantial impact. An orthododecanoate (C12) moiety conferred nearly 10-fold greater anti-HIV-1 activity compared to compounds with shorter C9 to C11 aliphatic side chains, suggesting that activity can vary significantly at a specific chain length. nih.gov This highlights the importance of the orthoester substituent in optimizing interactions with the target, potentially by influencing lipophilicity and membrane interactions.

Table 2: Influence of Orthoester Chain Length on Anti-HIV-1 Activity

| Compound | Orthoester Side Chain | Anti-HIV-1 Activity (IC50, nM) |

| Analog 1 | Orthododecanoate (C12) | 0.82 |

| Analog 2 | Orthononanoate (C9) | 7.1 |

| Analog 3 | Orthodecanoate (C10) | 6.2 |

| Analog 4 | Orthoundecanoate (C11) | 5.0 |

| Data sourced from a study on daphnane diterpenoid orthoesters. nih.gov |

Influence of A-Ring Structure on Specific Biological Effects

The structure of the A-ring in daphnane diterpenoids has a profound influence on their biological activity profile, particularly their anti-HIV effects. researchgate.net Comparative studies have revealed that compounds with a five-membered A-ring generally exhibit more potent anti-HIV activity. researchgate.net In contrast, daphnanes possessing a bicyclo A-ring structure tend to show decreased activity. nih.govresearchgate.net

For instance, macrocyclic daphnane orthoesters (MDOs) with a five-membered A-ring are often preferred for exhibiting anti-HIV activity. nih.gov This preference suggests that the geometry and substituent presentation of the five-membered ring are more conducive to binding to the relevant biological target. Within this class of compounds, further substitutions on the A-ring, such as a benzoyl group at C-3, have been identified as important for enhancing anti-HIV activity. researchgate.net

The reduced activity of compounds with a bicyclo[2.2.1]heptane A-ring structure indicates that the increased steric bulk and altered conformational rigidity imposed by this system are detrimental to the desired biological effect. nih.govresearchgate.net

Table 3: Effect of A-Ring Structure on Anti-HIV Activity

| Compound Type | A-Ring Structure | Representative EC50 (nM) |

| Macrocyclic Daphnane Orthoester (Type 1) | Five-membered ring | 2.9 - 8.4 |

| Macrocyclic Daphnane Orthoester (Type 2) | Bicyclo[2.2.1]heptane | >32.0 |

| Data represents a comparison of different MDOs with varying A-ring structures. nih.gov |

Comparative SAR with Other Daphnane Diterpenoids (e.g., Simplexin (B71974), Gnidimacrin, Prostratin)

This compound belongs to a broader family of daphnane and tigliane (B1223011) diterpenoids that share a common mode of action, often involving the activation of protein kinase C (PKC) isozymes. Comparing the SAR of this compound with its close relatives—simplexin, gnidimacrin, and the tigliane prostratin (B1679730)—provides a deeper understanding of the structural nuances that govern their potent biological activities.

Simplexin , another Pimelea toxin, is structurally very similar to this compound, primarily differing in the nature of the orthoester side chain. Molecular dynamics studies have highlighted that the C-3 carbonyl and C-20 hydroxyl groups of simplexin are crucial for stabilizing its binding to PKC. rsc.org The hydrophobic alkyl chain of the orthoester is thought to facilitate deep embedding of the complex into the cell membrane, thereby enhancing the protein-ligand interactions. rsc.org

Gnidimacrin is a particularly potent daphnane diterpenoid with remarkable anti-HIV and anticancer activities. nih.govnih.gov It can activate latent HIV-1 replication at picomolar concentrations, making it significantly more potent than prostratin. nih.govplos.org SAR studies on gnidimacrin have underscored the importance of hydroxyl groups at positions C-5 and C-20 for its activity. acs.org Modifications at the C-3 hydroxyl group with aromatic esters can be tolerated, retaining both anti-HIV replication and latent activation activities. acs.org

Prostratin , a tigliane diterpenoid, is a well-known PKC activator but is considerably less potent than gnidimacrin in activating HIV-1 replication. nih.govplos.org While both compounds act on PKC, the significant difference in their potency highlights the structural advantages of the daphnane scaffold and its specific substitutions, as seen in gnidimacrin, for achieving high-affinity interactions.

The comparative analysis reveals that while a general daphnane or tigliane scaffold is required for PKC activation, the specific arrangement and nature of functional groups, including the orthoester side chain and hydroxyl groups on the core skeleton, are critical for determining the potency and specific biological outcomes. Gnidimacrin, with its picomolar activity, represents a highly optimized structure for potent anti-HIV effects.

Table 4: Comparative Anti-HIV Activity of Daphnane and Tigliane Diterpenoids

| Compound | Class | HIV-1 Latency Activation (EC50) | Anti-HIV-1 Replication (EC50) |

| Gnidimacrin | Daphnane | Picomolar range | Picomolar range |

| Prostratin | Tigliane | Micromolar range | Micromolar range |

| Data indicates that gnidimacrin is at least 1,000-fold more effective than prostratin in activating HIV-1 replication in latently infected cells. nih.gov |

Advanced Analytical and Detection Methodologies in Research

Quantitative Analysis of Pimelea Factor P2 in Plant Tissues and Research Samples

Accurate quantification of this compound in various matrices is crucial for understanding its toxicology and pharmacology. While methods specific to this compound are not extensively detailed in publicly available research, the analytical principles are well-established for closely related daphnane (B1241135) orthoesters, such as simplexin (B71974), found in Pimelea species. These methods are readily adaptable for the quantitative analysis of this compound.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for the quantitative analysis of these compounds. Specifically, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), such as Quadrupole-Orbitrap mass spectrometry (Q-Orbitrap-MS), offers the required sensitivity and selectivity.

A typical workflow for the quantitative analysis of this compound in plant tissues involves:

Sample Preparation: Plant material is dried and finely ground. The extraction of this compound is then performed using organic solvents like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. mdpi.com For complex samples, a solid-phase extraction (SPE) step may be incorporated to remove interfering substances. nih.gov

Chromatographic Separation: The extract is injected into a UHPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid, is used to separate this compound from other plant metabolites. nih.gov

Mass Spectrometric Detection and Quantification: The eluent from the UHPLC is introduced into the mass spectrometer. For quantification, tandem mass spectrometry (MS/MS) is often employed, operating in multiple reaction monitoring (MRM) mode. acs.orgnih.gov This involves selecting the precursor ion of this compound and monitoring specific product ions, which provides high selectivity. High-resolution mass spectrometry can also be used for accurate mass measurements, further confirming the identity of the compound. nih.govresearchgate.net

The table below summarizes the key parameters of a hypothetical UPLC-MS/MS method for the quantification of this compound.

| Parameter | Description |

| Instrumentation | Ultra-High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS) |

| Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.9 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile nih.gov |

| Gradient | A time-programmed linear gradient from a lower to a higher concentration of mobile phase B |

| Ionization Mode | Positive ion electrospray ionization (ESI+) or atmospheric pressure chemical ionization (APCI+) acs.orgnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ for this compound |

| Product Ions (Q3) | Specific fragment ions characteristic of this compound |

Validation of such an analytical method is critical and typically involves assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov

High-Throughput Screening Methods for Bioactivity Assessment

High-throughput screening (HTS) methodologies are essential for the rapid evaluation of the biological activities of a large number of compounds. nih.gov For a compound like this compound, HTS can be employed to explore a wide range of potential biological effects, such as cytotoxicity, anti-HIV activity, and antitumor effects, which are known for other daphnane diterpenoids. mdpi.comnih.gov

HTS for bioactivity assessment of this compound would typically involve the use of automated platforms and miniaturized assays, such as those conducted in 96-well or 384-well microplates. Cell-based assays are particularly powerful for this purpose. pharmaron.com

A generalized workflow for HTS of this compound could include:

Assay Development: A specific biological assay is developed or adapted for a high-throughput format. This could be, for example, a cell viability assay to assess cytotoxicity, an antiviral replication assay, or a reporter gene assay to measure the effect on a specific signaling pathway.

Compound Library Preparation: this compound, along with other related compounds or a larger chemical library, is prepared in a suitable solvent and formatted in microplates.

Automated Screening: Robotic systems are used to dispense cells and the test compounds into the microplates. After an incubation period, a detection reagent is added, and the signal (e.g., fluorescence, luminescence, or absorbance) is read by an automated plate reader.

Data Analysis: The large datasets generated from HTS are analyzed to identify "hits," which are compounds that exhibit significant activity in the assay.

The following table provides examples of HTS assays that could be used to assess the bioactivity of this compound.

| Assay Type | Principle | Biological Activity Assessed |

| Cell Viability Assay (e.g., MTT, CellTiter-Glo) | Measures metabolic activity of cells as an indicator of cell viability. | Cytotoxicity, anti-proliferative effects |

| Anti-HIV Assay | Measures the inhibition of viral replication in susceptible cell lines (e.g., C8166 cells). mdpi.com | Antiviral activity |

| Reporter Gene Assay | Measures the activity of a specific transcription factor or signaling pathway by linking it to the expression of a reporter gene (e.g., luciferase). | Effects on cellular signaling pathways |

| Protein Kinase C (PKC) Activation Assay | Measures the activation of PKC isozymes, which are known targets of some daphnane diterpenes. researchgate.net | Modulation of PKC activity |

Metabolomics Approaches for Profiling Daphnane Diterpenoids

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. In the context of Pimelea research, metabolomics can be used to profile the diversity of daphnane diterpenoids, including this compound, across different species, plant parts, and growth conditions.

UPLC-MS is a primary analytical platform for plant metabolomics due to its high sensitivity and broad coverage of metabolites. nih.govnih.gov A metabolomics study to profile daphnane diterpenoids in Pimelea would generally follow these steps:

Experimental Design and Sample Collection: A well-defined research question guides the experimental design, followed by the careful collection and quenching of plant material to halt metabolic activity.

Metabolite Extraction: A standardized extraction protocol is used to obtain a broad range of metabolites from the plant tissue.

UPLC-MS Analysis: The extracts are analyzed by UPLC-MS, often using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to acquire accurate mass data, which aids in metabolite identification. nih.gov

Data Processing and Statistical Analysis: The raw UPLC-MS data is processed to detect, align, and quantify metabolic features. Multivariate statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), is then used to identify differences in the metabolite profiles between sample groups.

Metabolite Identification: Putative identification of daphnane diterpenoids is achieved by comparing their accurate mass and MS/MS fragmentation patterns with databases and literature data. Definitive identification requires comparison with authentic standards.

While untargeted metabolomics of Pimelea can be challenging due to the low concentrations of certain toxins, targeted approaches can be more successful. mdpi.com A targeted metabolomics approach would focus on the detection and quantification of a predefined list of known daphnane diterpenoids.

The table below outlines a general workflow for a metabolomics study of daphnane diterpenoids in Pimelea.

| Step | Description | Key Techniques |

| 1. Sample Preparation | Extraction of metabolites from Pimelea plant tissues. | Solvent extraction, homogenization |

| 2. Data Acquisition | Separation and detection of metabolites. | UPLC-HRMS (e.g., Q-TOF, Orbitrap) |

| 3. Data Processing | Peak picking, alignment, and normalization of MS data. | Specialized software (e.g., XCMS, Progenesis QI) |

| 4. Statistical Analysis | Identification of significant differences between sample groups. | PCA, PLS-DA, heatmaps |

| 5. Metabolite Identification | Structural elucidation of daphnane diterpenoids. | MS/MS fragmentation analysis, database searching, comparison with standards |

Through these advanced analytical and detection methodologies, researchers can gain deeper insights into the chemistry and biology of this compound and other related daphnane diterpenoids.

Ecological and Phytochemical Significance

Role of Pimelea Factor P2 as a Plant Secondary Metabolite

This compound is a daphnane (B1241135) diterpenoid orthoester, a class of secondary metabolites characteristic of the Thymelaeaceae family, to which the genus Pimelea belongs. nih.govnih.gov Unlike primary metabolites that are essential for the basic survival of the plant (e.g., photosynthesis, respiration), secondary metabolites are specialized compounds that mediate the plant's interactions with its environment. nih.gov The production of these compounds is not uniform across the plant kingdom and is often specific to certain genera or species, suggesting they have evolved to address particular ecological challenges.

In Pimelea species, daphnane diterpenoids like this compound are considered key components of the plant's chemical defense system. nih.govnih.gov These compounds are known for their toxicity, which serves as a primary defense mechanism against herbivores. nih.gov The presence of such toxic compounds can deter feeding by a wide range of animals, from insects to large grazing mammals. This is particularly significant for plants in environments with high herbivore pressure.

The biosynthesis of daphnane diterpenoids is a complex process that originates from the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). Through a series of enzymatic reactions, GGPP is cyclized and subsequently modified to form the characteristic 5/7/6 tricyclic carbon skeleton of daphnanes. Further structural diversity is achieved through various oxygenations and esterifications. This compound, being an orthoester, represents a further level of chemical complexity. This intricate biosynthetic pathway underscores the significant energetic investment by the plant to produce these defensive compounds, indicating their critical role in survival and reproductive success.

Ecological Interactions and Allelopathic Properties

The ecological significance of this compound is intrinsically linked to its role as a toxic secondary metabolite. The primary ecological interaction influenced by this compound is herbivory. Daphnane diterpenoids, as a class, are well-documented for their potent biological activities, which are often detrimental to herbivores. nih.govmdpi.com The presence of this compound and related compounds in the tissues of Pimelea plants makes them unpalatable and potentially lethal to grazing animals. dpi.qld.gov.au This chemical defense is a crucial strategy for Pimelea species to thrive in ecosystems with significant grazing pressure.

While direct studies on the allelopathic properties of this compound are not extensively documented in the available literature, the known phytotoxicity of related daphnane diterpenoids suggests a potential role in mediating plant-plant competition. Allelopathy is the process by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. For plants, this can be a mechanism to reduce competition for resources such as water, nutrients, and light.

Given the toxic nature of daphnane orthoesters, it is plausible that the release of this compound into the soil, through processes such as leaf litter decomposition or root exudation, could inhibit the germination and growth of nearby competing plant species. This would provide a competitive advantage to the Pimelea plant, allowing it to better secure essential resources. The germination ecology of some Pimelea species, which allows them to establish under challenging conditions, could be further enhanced by the allelopathic suppression of competitors. nih.govnih.gov

Evolutionary Aspects of Daphnane Diterpenoid Production in Plants

The production of a diverse array of daphnane diterpenoids, including this compound, within the Thymelaeaceae family is a product of evolutionary pressures and the diversification of biosynthetic pathways. The evolution of these complex secondary metabolites is likely a result of a co-evolutionary arms race between plants and their herbivores. As herbivores evolve mechanisms to tolerate or detoxify plant chemical defenses, plants, in turn, evolve novel or more potent toxins.

The structural complexity of daphnane diterpenoids, with their intricate ring systems and various functional group modifications, provides a scaffold for generating a wide range of compounds with differing biological activities. mdpi.com This chemical diversity can be advantageous in defending against a broad spectrum of herbivores with different feeding strategies and detoxification capabilities. The presence of a variety of related daphnane orthoesters in poisonous Australian Pimelea species is a testament to this ongoing chemical innovation. dpi.qld.gov.aunih.gov

Research Challenges and Future Directions

Methodological Advancements in Isolation and Structural Characterization

The isolation of Pimelea factor P2 from its natural sources often involves multi-step extraction and purification processes. Typically, methanol (B129727) extraction is followed by fractionation using techniques such as petroleum ether extraction and various chromatographic methods, including Sephadex LH-20 and High-Performance Liquid Chromatography (HPLC) wakan-iyaku.gr.jp. However, these methods frequently yield the compound in very low quantities, often less than 0.0001% of the starting plant material wakan-iyaku.gr.jp. This low yield presents a significant hurdle for obtaining sufficient material for comprehensive structural analysis and biological evaluation.

Challenges:

Low Yields: The scarcity of this compound in plant tissues necessitates large-scale extraction and purification, which is both time-consuming and resource-intensive.

Complex Mixtures: Plant extracts often contain a multitude of structurally similar compounds, including other daphnane (B1241135) diterpenoids, making the separation and isolation of pure this compound challenging nih.govresearchgate.net.

Structural Complexity: The intricate polycyclic structure of this compound, characterized by multiple chiral centers and functional groups, demands sophisticated analytical techniques for accurate structural elucidation and confirmation ontosight.ainih.govchemspider.com.

Future Directions:

Enhanced Isolation Techniques: Research into more efficient extraction solvents, advanced chromatographic resins, and hyphenated techniques (e.g., LC-MS/MS) could improve isolation yields and purity. Supercritical fluid chromatography (SFC) or countercurrent chromatography (CCC) might offer alternative, scalable purification strategies.

Advanced Spectroscopic Methods: While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard, the application of multi-dimensional NMR techniques (e.g., HMBC, HSQC, NOESY) and high-resolution MS (HRMS) is crucial for definitive structural assignments. For compounds amenable to crystallization, X-ray crystallography remains the gold standard for absolute structural determination.

Chemoinformatic Tools: Leveraging computational tools for structural prediction and analysis, combined with spectral database matching, can aid in the identification and characterization of this compound and its analogues.

Unexplored Biological Mechanisms and Cellular Targets

This compound has demonstrated significant cytotoxic and antitumor activities against various cancer cell lines, including P388 leukemia, L1210, and human cancer cell lines such as HL-60, SMMC-7721, A549, and MCF-7 wakan-iyaku.gr.jpresearchgate.netnih.govnih.gov. It is also recognized for its skin irritant properties mdpi.com. However, the precise molecular mechanisms underlying these activities remain largely unelucidated.

Challenges:

Lack of Target Identification: The specific cellular receptors, enzymes, or signaling pathways that this compound interacts with to exert its cytotoxic effects are not well-defined.

Mechanism of Action Ambiguity: While cytotoxicity is observed, the exact mode of cell death induction (e.g., apoptosis, necrosis, cell cycle arrest) and the upstream signaling events are not fully understood. Similarly, the molecular basis of its skin irritant properties requires further investigation.

In Vivo Efficacy and Specificity: While in vitro studies show promise, comprehensive in vivo studies are needed to assess efficacy, pharmacokinetics, and potential off-target effects in a complex biological system.

Future Directions:

Target Identification and Validation: Employing techniques such as affinity chromatography coupled with mass spectrometry (chemical proteomics), or yeast three-hybrid systems, can help identify direct protein targets of this compound.

Pathway Analysis: Investigating the impact of this compound on key cellular signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) using Western blotting, reporter gene assays, and gene expression profiling will be vital.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with targeted modifications could help pinpoint critical structural features responsible for specific biological activities and identify the minimal structural requirements for target engagement.

In Vivo Pre-clinical Studies: Conducting efficacy studies in relevant animal models for cancer or inflammatory conditions, alongside pharmacokinetic and pharmacodynamic profiling, is essential for translating in vitro findings into potential therapeutic applications.

Elucidation of Full Biosynthetic Pathways and Metabolic Engineering Opportunities

This compound belongs to the daphnane-type diterpenoid class, a group of natural products biosynthesized through complex terpene pathways researchgate.netnih.govnaturalproducts.net. While its classification is known, the specific genes, enzymes, and metabolic intermediates involved in the complete biosynthesis of this compound within its host plants are not yet fully elucidated.

Challenges:

Undetermined Biosynthetic Machinery: Identifying the specific terpene synthases, cytochrome P450 enzymes, and other modifying enzymes responsible for constructing the complex daphnane skeleton and introducing specific functional groups is a significant challenge.

Complexity of Terpenoid Biosynthesis: Terpenoid pathways are often intricate, involving multiple enzymatic steps and potentially non-canonical reactions, making pathway reconstruction difficult.

Limited Genetic Information: The genomes of many Pimelea and Wikstroemia species are not well-characterized, hindering the identification of genes involved in secondary metabolite production.

Future Directions:

Genomic and Transcriptomic Profiling: Sequencing the genomes of this compound-producing plants and employing transcriptomic analysis under specific induction conditions could help identify candidate genes encoding biosynthetic enzymes.

Enzyme Discovery and Characterization: Once candidate genes are identified, their corresponding enzymes can be heterologously expressed and characterized to confirm their role in the pathway. This includes studying their substrate specificity and reaction mechanisms.

Metabolic Engineering for Production: With a elucidated pathway, metabolic engineering strategies could be employed in microbial hosts (e.g., E. coli, yeast) or plant cell cultures to achieve sustainable and scalable production of this compound or its valuable analogues, bypassing reliance on wild plant sources.

Application of Advanced "Omics" Technologies (e.g., Transcriptomics, Proteomics) in Research

The integration of advanced "omics" technologies offers powerful tools to unravel the complexities surrounding this compound. These technologies can provide high-throughput, systems-level insights into its biosynthesis, biological interactions, and cellular effects.

Potential Applications:

Transcriptomics: Analyzing differential gene expression in plants exposed to biotic or abiotic stress, or in cell lines treated with this compound, can reveal genes upregulated during biosynthesis or genes modulated by the compound's activity. This can aid in pinpointing biosynthetic gene clusters or identifying cellular pathways affected by this compound.

Proteomics: Mass spectrometry-based proteomics can identify proteins that bind to this compound, thus revealing its molecular targets. It can also help identify enzymes involved in its biosynthesis by analyzing protein expression profiles in different plant tissues or developmental stages.

Metabolomics: Comprehensive metabolic profiling can identify precursor molecules, intermediates, and related compounds in the biosynthetic pathway. In cell-based assays, metabolomics can reveal how this compound perturbs cellular metabolic networks, offering clues about its mechanism of action.

Future Directions:

Integrated Multi-Omics Approach: Combining data from genomics, transcriptomics, proteomics, and metabolomics will provide a holistic view of this compound's biological context, from its biosynthesis in plants to its molecular interactions within target cells.

Bioinformatic Integration: Developing sophisticated bioinformatic pipelines to analyze and integrate multi-omics datasets will be crucial for extracting meaningful biological insights and identifying key genes, proteins, and metabolites.

Development of "Omics" Tools for Plant Natural Products: Tailoring existing "omics" technologies or developing new ones specifically for the study of complex plant secondary metabolites like this compound will accelerate research progress.

Development of Novel Research Probes and Tools Based on this compound Scaffold

The unique and complex chemical scaffold of this compound holds significant potential for the development of novel research probes and tools. Such tools are invaluable for dissecting its biological activities, identifying its targets, and understanding its interactions within biological systems.

Potential Applications:

Chemical Probes: this compound can serve as a template for designing chemical probes by introducing specific functional groups or tags. These probes could include fluorescent labels for visualizing cellular localization, affinity tags (e.g., biotin) for pull-down assays to identify binding partners, or photoaffinity labels for covalent cross-linking to target molecules.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with systematic modifications to different parts of the molecule can help elucidate which structural features are essential for its biological activity. This knowledge is critical for optimizing its potency, selectivity, or developing more stable derivatives.

Future Directions:

Synthetic Chemistry Efforts: Developing efficient synthetic routes to this compound and its analogues is a prerequisite for creating diverse probe libraries. This includes exploring novel synthetic methodologies for constructing the complex daphnane skeleton.

Design of Bio-orthogonal Tools: Creating probes that can be selectively detected or manipulated in complex biological environments using bio-orthogonal chemistry (e.g., click chemistry) will enable precise studies of this compound's behavior in living systems.

Development of Imaging Agents: Fluorescently labeled this compound derivatives could be developed as imaging agents to track its uptake, distribution, and localization within cells and tissues, providing direct visual evidence of its biological interactions.

Q & A

Q. Q. What are common pitfalls in interpreting phylogenetic incongruence in Pimelea studies, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.